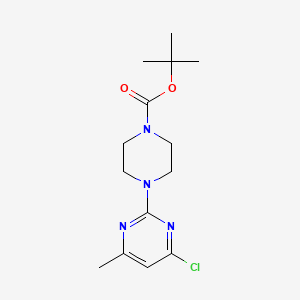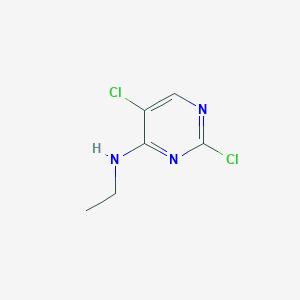![molecular formula C8H9BN2O2 B13980181 (2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13980181.png)
(2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-(2-methylimidazo[1,2-a]pyridin-7-yl)boronic acid: is a boronic acid derivative that features a fused imidazo[1,2-a]pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of B-(2-methylimidazo[1,2-a]pyridin-7-yl)boronic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Common synthetic strategies include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the imidazo[1,2-a]pyridine ring system.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the construction of the desired heterocyclic structure.
Oxidative Coupling: This method involves the coupling of suitable substrates under oxidative conditions to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the boronic acid moiety, leading to the formation of various derivatives.
Oxidation and Reduction: The imidazo[1,2-a]pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Transition Metal Catalysts: These are often used in the functionalization of the imidazo[1,2-a]pyridine scaffold.
Metal-Free Oxidation: This method employs oxidizing agents to modify the compound without the need for metal catalysts.
Photocatalysis: Light-induced reactions can be used to functionalize the compound under mild conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of B-(2-methylimidazo[1,2-a]pyridin-7-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The imidazo[1,2-a]pyridine ring system can interact with biological macromolecules, influencing their function and activity .
Comparación Con Compuestos Similares
7-Methylimidazo[1,2-a]pyridine: This compound shares the imidazo[1,2-a]pyridine core but lacks the boronic acid functionality.
6-Borono-7-methylimidazo[1,2-a]pyridine: This compound is structurally similar but differs in the position of the boronic acid group.
Uniqueness: B-(2-methylimidazo[1,2-a]pyridin-7-yl)boronic acid is unique due to the presence of both the imidazo[1,2-a]pyridine ring system and the boronic acid moiety. This combination imparts distinct chemical reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C8H9BN2O2 |
|---|---|
Peso molecular |
175.98 g/mol |
Nombre IUPAC |
(2-methylimidazo[1,2-a]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-6-5-11-3-2-7(9(12)13)4-8(11)10-6/h2-5,12-13H,1H3 |
Clave InChI |
YYKDSHVFTQJGFR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=NC(=CN2C=C1)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole](/img/structure/B13980102.png)
![Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13980104.png)
![Methyl 4-cyclobutyl-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13980106.png)
![Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-amino-,ethyl ester](/img/structure/B13980107.png)

![tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13980128.png)



![(r)-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one](/img/structure/B13980157.png)
![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)


![4,8-Methanothiazolo[5,4-c]azocine(9CI)](/img/structure/B13980189.png)
